molecular formula C21H25N3O7S B11606363 N-[2-Hydroxy-3-(4-nitro-phenoxy)-propyl]-2-(piperidine-1-carbonyl)-benzenesulfonamide

N-[2-Hydroxy-3-(4-nitro-phenoxy)-propyl]-2-(piperidine-1-carbonyl)-benzenesulfonamide

Cat. No.: B11606363
M. Wt: 463.5 g/mol
InChI Key: RROWPVIANBFZLM-UHFFFAOYSA-N
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Description

N-[2-HYDROXY-3-(4-NITROPHENOXY)PROPYL]-2-(PIPERIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzene sulfonamide core, a piperidine ring, and a nitrophenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-HYDROXY-3-(4-NITROPHENOXY)PROPYL]-2-(PIPERIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the benzene sulfonamide core, the introduction of the piperidine ring, and the attachment of the nitrophenoxy group. Common reagents used in these reactions include sulfonyl chlorides, piperidine, and nitrophenols. The reaction conditions often involve the use of organic solvents, such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-HYDROXY-3-(4-NITROPHENOXY)PROPYL]-2-(PIPERIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under mild conditions using reducing agents like hydrogen gas or sodium borohydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-[2-HYDROXY-3-(4-NITROPHENOXY)PROPYL]-2-(PIPERIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-HYDROXY-3-(4-NITROPHENOXY)PROPYL]-2-(PIPERIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing biological processes like inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid: Compounds with structures similar to heparin, found in marine organisms.

Uniqueness

N-[2-HYDROXY-3-(4-NITROPHENOXY)PROPYL]-2-(PIPERIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H25N3O7S

Molecular Weight

463.5 g/mol

IUPAC Name

N-[2-hydroxy-3-(4-nitrophenoxy)propyl]-2-(piperidine-1-carbonyl)benzenesulfonamide

InChI

InChI=1S/C21H25N3O7S/c25-17(15-31-18-10-8-16(9-11-18)24(27)28)14-22-32(29,30)20-7-3-2-6-19(20)21(26)23-12-4-1-5-13-23/h2-3,6-11,17,22,25H,1,4-5,12-15H2

InChI Key

RROWPVIANBFZLM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2S(=O)(=O)NCC(COC3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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